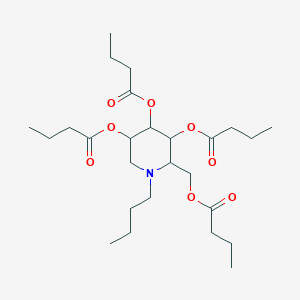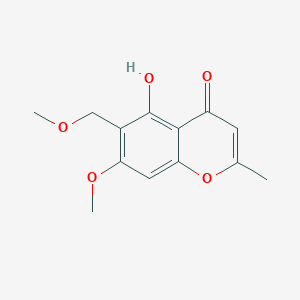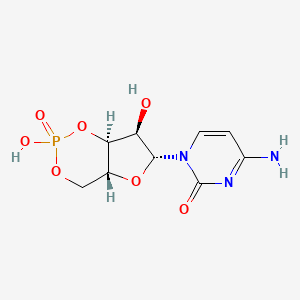
Oxoglaucine
Descripción general
Descripción
La oxoglaucina es un alcaloide oxoaporfina que se ha aislado de diversas plantas, incluyendo las de las familias Annonaceae, Lauraceae, Magnoliaceae, Fumariaceae, Menispermaceae y Papaveraceae . Es conocida por su papel en los mecanismos de defensa de las plantas, particularmente como un fotosensibilizador de oxígeno singlete . El compuesto tiene un cromóforo similar a la fenalenona, que contribuye a sus propiedades fotoquímicas .
Aplicaciones Científicas De Investigación
La oxoglaucina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como fotosensibilizador de oxígeno singlete en estudios fotoquímicos.
Biología: La oxoglaucina se ha estudiado por su papel en los mecanismos de defensa de las plantas.
Medicina: El compuesto ha mostrado potencial para aliviar la osteoartritis activando la autofagia y bloqueando la entrada de calcio a través de la vía TRPV5/calmodulina/CAMK-II.
Mecanismo De Acción
La oxoglaucina ejerce sus efectos a través de varios mecanismos:
Fotosensibilización: Actúa como un fotosensibilizador de oxígeno singlete, generando especies reactivas de oxígeno que pueden dañar los patógenos.
Bloqueo del Canal de Calcio: La oxoglaucina bloquea la entrada de calcio a través de la vía TRPV5/calmodulina/CAMK-II, lo que lleva a la activación de la autofagia y al alivio de la osteoartritis.
Actividad Antiviral: El compuesto inhibe la vía PI4KB/proteína de unión a oxiesterol en la replicación del enterovirus.
Actividad Anticancerígena: La oxoglaucina inhibe la proliferación de células de cáncer de mama a través de vías como PI3K-Akt y la señalización de ErbB.
Safety and Hazards
In case of exposure, immediate medical attention is required . If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of contact with skin or eyes, flush with plenty of water while removing contaminated clothing and shoes .
Análisis Bioquímico
Biochemical Properties
Oxoglaucine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of the enzyme transforming growth factor beta (TGFβ)-induced Smad2 phosphorylation, which is pivotal in the development of hepatic fibrosis . Additionally, this compound interacts with the TRPV5/calmodulin/CAMK-II pathway, blocking calcium influx and activating autophagy . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular processes.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In hepatocytes, this compound suppresses hepatic fibrosis by inhibiting TGFβ-induced Smad2 phosphorylation and reactive oxygen species (ROS) generation . This inhibition leads to a reduction in the expression of fibrosis markers such as collagen, fibronectin, and alpha-smooth muscle actin (alpha-SMA). Furthermore, this compound has been shown to protect chondrocytes in osteoarthritis by blocking the TRPV5/calmodulin/CAMK-II pathway, thereby preventing calcium influx and activating autophagy . These cellular effects underscore this compound’s potential therapeutic applications in liver fibrosis and osteoarthritis.
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. At the molecular level, this compound binds to and inhibits the TRPV5 calcium channel, preventing calcium influx into cells . This inhibition triggers autophagy, a cellular degradation process that removes damaged organelles and proteins. Additionally, this compound inhibits the phosphorylation of Smad2, a key signaling molecule in the TGFβ pathway . This inhibition reduces the expression of fibrosis-related genes and proteins, thereby mitigating hepatic fibrosis. These molecular interactions highlight this compound’s potential as a therapeutic agent in various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its biological activity over extended periods . Its effects on cellular function may vary depending on the duration of exposure. For instance, prolonged exposure to this compound has been shown to enhance autophagic activity and reduce fibrosis markers in hepatocytes . These temporal effects underscore the importance of considering the duration of treatment when evaluating this compound’s therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound effectively inhibit fibrosis and activate autophagy without causing significant toxicity . Higher doses may lead to adverse effects, including reduced cell viability and increased cytotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the TRPV5/calmodulin/CAMK-II pathway, influencing calcium homeostasis and autophagy . Additionally, this compound affects the TGFβ signaling pathway by inhibiting Smad2 phosphorylation . These interactions highlight the compound’s role in regulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Studies have shown that this compound accumulates in specific tissues, such as the liver and cartilage, where it exerts its therapeutic effects . These findings underscore the importance of understanding this compound’s transport and distribution to optimize its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize in the cytoplasm, where it interacts with various signaling pathways and cellular components . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic efficacy . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La oxoglaucina se puede sintetizar mediante la oxidación de la glaucina, otro alcaloide que se encuentra en las mismas plantas . La oxidación se puede lograr utilizando procesos químicos y fotoquímicos, particularmente por oxígeno singlete . Las condiciones de reacción suelen implicar entornos no polares para maximizar la eficiencia de la fotosensibilización del oxígeno singlete .
Métodos de Producción Industrial
Los métodos de producción industrial de oxoglaucina no están bien documentados, pero probablemente implican la extracción de glaucina de fuentes vegetales seguida de su oxidación a oxoglaucina. El proceso de extracción puede incluir la extracción con disolvente, seguida de pasos de purificación como la cromatografía para aislar la glaucina antes de su conversión a oxoglaucina.
Análisis De Reacciones Químicas
Tipos de Reacciones
La oxoglaucina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La oxoglaucina se puede oxidar para formar otros alcaloides como la corunnina y la pontevedrina.
Reducción: El compuesto se puede reducir de nuevo a glaucina en ciertas condiciones.
Sustitución: La oxoglaucina puede participar en reacciones de sustitución, particularmente que involucran sus grupos metoxi.
Reactivos y Condiciones Comunes
Oxidación: El oxígeno singlete es un reactivo común que se utiliza para la oxidación de la glaucina a oxoglaucina.
Sustitución: Se pueden utilizar varios nucleófilos para sustituir los grupos metoxi en la oxoglaucina.
Principales Productos Formados
Comparación Con Compuestos Similares
La oxoglaucina es similar a otros alcaloides oxoaporfina como la boldina y la glaucina . es única en su alta eficiencia como fotosensibilizador de oxígeno singlete y su capacidad para bloquear la entrada de calcio . Otros compuestos similares incluyen:
Boldina: Un alcaloide con propiedades antioxidantes.
Glaucina: La forma reducida de la oxoglaucina, que se puede oxidar para formar oxoglaucina.
Corunnina: Un producto de oxidación de la oxoglaucina.
Pontevedrina: Otro producto de oxidación de la oxoglaucina.
La combinación única de propiedades fotoquímicas, antivirales y anticancerígenas de la oxoglaucina la convierte en un compuesto valioso para diversas aplicaciones científicas y médicas.
Propiedades
IUPAC Name |
4,5,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-23-13-8-11-12(9-14(13)24-2)19(22)18-16-10(5-6-21-18)7-15(25-3)20(26-4)17(11)16/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKCETVKVRJFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204285 | |
| Record name | Oxoglaucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxoglaucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5574-24-3 | |
| Record name | Oxoglaucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5574-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxoglaucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxoglaucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxoglaucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxoglaucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227 - 229 °C | |
| Record name | Oxoglaucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


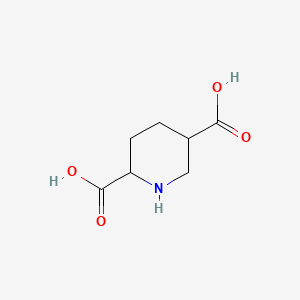

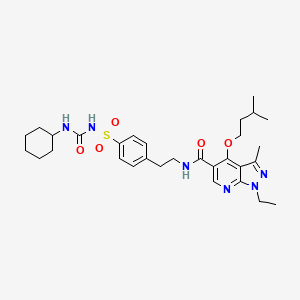

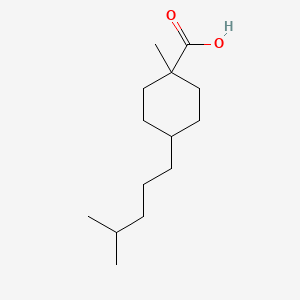
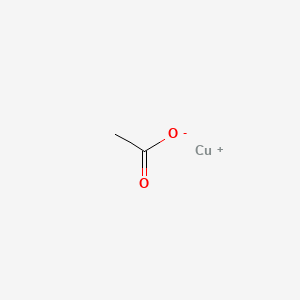
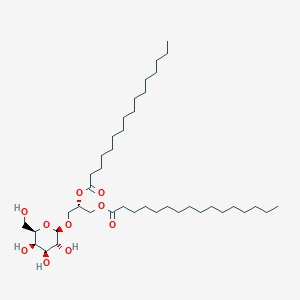
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1201716.png)
